molecular formula C16H11N B031419 9-Anthraceneacetonitrile CAS No. 2961-76-4

9-Anthraceneacetonitrile

Cat. No.: B031419
CAS No.: 2961-76-4
M. Wt: 217.26 g/mol
InChI Key: MUTCNFLGBMSLTA-UHFFFAOYSA-N
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Description

9-Anthraceneacetonitrile is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of an acetonitrile group attached to the ninth position of the anthracene ring system. This compound is known for its reactivity and utility in organic synthesis, making it a valuable tool in various chemical applications.

Mechanism of Action

Mode of Action

A study mentions the kinetics and mechanisms of reactions involving 9-substituted anthracene cation radicals with water or methanol in acetonitrile. This suggests that the compound may interact with its targets through radical mechanisms, but more detailed studies are required to confirm this.

Biochemical Pathways

Anthracene derivatives have been studied for their potential in optical switching, displays, and other devices . This suggests that the compound may interact with biochemical pathways related to these processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light can actuate stable radicals of the 9-anthracene carboxylic acid, a related compound, leading to radical-induced photochromism and photomagnetism . This suggests that light exposure could potentially influence the action of 9-Anthraceneacetonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneacetonitrile typically involves the reaction of 9-anthraldehyde with hydroxylamine to form 9-anthraldehyde oxime, which is then dehydrated to yield this compound . The reaction conditions often include the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid to facilitate the conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 9-Anthraceneacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield anthracene-based amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions include anthraquinone derivatives, anthracene-based amines, and various substituted anthracenes .

Scientific Research Applications

9-Anthraceneacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and photodynamic therapy.

    Industry: It finds applications in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials.

Comparison with Similar Compounds

  • 9-Phenylanthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: Compared to these similar compounds, 9-Anthraceneacetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where other anthracene derivatives may not be as effective .

Properties

IUPAC Name

2-anthracen-9-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCNFLGBMSLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311329
Record name 9-Anthraceneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-76-4
Record name 9-Anthraceneacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-chloromethyl-anthracene (10.0 g, 44.11 mmol) and potassium cyanide (28.72 g, 441.1 mmol) in acetonitrile (1.6 L) was heated to reflux for 2 hours. The mixture was cooled to room temperature, filtered and concentrated. The residue was dissolved in CH2Cl2, washed with water, dried over MgSO4 and concentrated to give anthracen-9-yl-acetonitrile as yellow crystals (9.40 g, 98% yield). 1H NMR (CDCl3) δ 8.53 (1H, s), 8.18 (2H, d), 8.07 (2H, d), 7.65 (2H, dd), 7.54 (2H, dd), 4.60 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.72 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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